molecular formula C15H20O11 B13054628 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester

1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester

Cat. No.: B13054628
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-KDBYPZKRSA-N
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Description

1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is a derivative of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups and ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester typically involves the acetylation of galacturonic acid methyl ester. The process begins with the preparation of galacturonic acid methyl ester from D-galacturonic acid. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the acetylation process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield galacturonic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Galacturonic acid and acetic acid.

    Oxidation: Aldehydes or carboxylic acids.

    Substitution: Derivatives with new functional groups replacing the acetyl groups.

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester involves its hydrolysis and subsequent interaction with biological molecules. The acetyl groups protect the molecule during transport and are removed enzymatically or chemically at the target site, releasing the active galacturonic acid. This compound can interact with enzymes involved in carbohydrate metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
  • Acetobromo-alpha-D-glucuronic acid methyl ester
  • Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate

Uniqueness

1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is unique due to its specific acetylation pattern and the presence of the galacturonic acid backbone. This structure provides distinct reactivity and functionality compared to similar compounds, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C15H20O11

Molecular Weight

376.31 g/mol

IUPAC Name

methyl (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11+,12+,13-,15+/m1/s1

InChI Key

DPOQCELSZBSZGX-KDBYPZKRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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